11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one
Description
11-Hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is a polycyclic compound featuring a fused benzopyrano-chromen system with hydroxyl and methyl substituents. Its complex structure includes a hexahydro backbone, a hydroxy group at position 11, and three methyl groups at positions 7, 9, and 8. This compound belongs to the chromenone family, which is known for diverse biological activities, including enzyme inhibition and antioxidant properties .
Properties
IUPAC Name |
11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-10-16-13(11-6-4-5-7-12(11)18(21)22-16)8-14-15(20)9-19(2,3)23-17(10)14/h8,15,20H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGFMNKRRCZOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(CC3O)(C)C)C4=C(CCCC4)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of 11-hydroxy-7,9,9-trimethyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is , indicating a relatively large and complex structure. The compound features multiple rings and functional groups that contribute to its biological properties.
Antioxidant Activity
Research has shown that compounds with similar structures exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells. Studies indicate that compounds related to this structure can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds within the same family as this compound. For example:
- Case Study 1 : A study on similar benzo[c]pyrano derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanism involved the induction of apoptosis in various cancer cell lines.
- Case Study 2 : Another research focused on the structure-activity relationship (SAR) of related compounds showed that modifications in the hydroxyl group significantly enhanced anticancer activity against breast cancer cells.
Anti-inflammatory Effects
Compounds similar to this compound have also been reported to exhibit anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX:
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that it could protect neuronal cells from apoptosis induced by neurotoxic agents. This effect is likely mediated through its antioxidant capacity and modulation of signaling pathways involved in cell survival.
Comparison with Similar Compounds
(a) 11-Hydroxy-2H-Benzo[c]Pyrano[2,3-h]Cinnolin-2-One
- Structure: Shares a benzo[c]pyrano core but replaces the chromen system with a cinnolin (nitrogen-containing heterocycle). The hydroxy group is retained at position 11, but methyl substituents are absent .
- Molecular Weight: Not explicitly stated, but the absence of methyl groups likely reduces its molecular weight compared to the target compound.
- Implications: The cinnolin moiety may enhance binding to biological targets (e.g., enzymes) due to nitrogen’s electronegativity, whereas methyl groups in the target compound could improve lipophilicity .
(b) 9-Hydroxy-8,8-Dimethyl-9,10-Dihydropyrano[2,3-h]Chromen-2-One
- Structure: Features a pyrano[2,3-h]chromen system with hydroxy and dimethyl substituents. Unlike the target compound, it lacks the hexahydro backbone and has fewer methyl groups .
- Molecular Weight : 246.262 g/mol .
- Implications : The reduced ring saturation may increase rigidity, affecting conformational flexibility and interaction with hydrophobic pockets in proteins .
(c) 3-(3,4-Dihydroxyphenyl)-5-Hydroxy-8,8-Dimethylpyrano[2,3-h]Chromen-4-One
- Structure : Contains additional dihydroxyphenyl and hydroxy groups, enhancing hydrogen-bonding capacity. The dimethyl substituents align with the target compound’s methyl groups .
- Molecular Weight : 352.343 g/mol .
- Implications: The polyphenolic structure likely improves antioxidant activity but may reduce metabolic stability due to higher polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
